molecular formula C11H16ClNO B2981956 4-(Piperidin-2-yl)phenol hydrochloride CAS No. 1892523-89-5

4-(Piperidin-2-yl)phenol hydrochloride

Cat. No.: B2981956
CAS No.: 1892523-89-5
M. Wt: 213.71
InChI Key: NWESHRZGUFMODC-UHFFFAOYSA-N
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Description

4-(Piperidin-2-yl)phenol hydrochloride is a chemical compound that features a phenol group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)phenol hydrochloride typically involves the reaction of piperidine with phenol derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where a phenol derivative is reacted with a piperidine derivative in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-2-yl)phenol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong acids or bases.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted phenol derivatives.

Scientific Research Applications

4-(Piperidin-2-yl)phenol hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound may serve as a ligand in biochemical assays to study protein interactions.

  • Industry: The compound can be used in the production of various chemical products, including polymers and coatings.

Comparison with Similar Compounds

  • 2-(Piperidin-4-yl)phenol hydrochloride

  • 2-(Piperidin-4-yl)benzoic acid hydrochloride

  • Piperidine derivatives used in drug discovery

This comprehensive overview provides a detailed understanding of 4-(Piperidin-2-yl)phenol hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-piperidin-2-ylphenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11;/h4-7,11-13H,1-3,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWESHRZGUFMODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1892523-89-5
Record name 4-(piperidin-2-yl)phenol hydrochloride
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